molecular formula C27H34ClNO7 B12642204 Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester

Cat. No.: B12642204
M. Wt: 520.0 g/mol
InChI Key: MTIIRBQVMXLTME-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chlorohexyl group, and multiple ethoxy and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with chlorohexyl compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may produce alcohols or amines from the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester involves its interaction with specific molecular targets and pathways. The chlorohexyl group and ethoxy chains may play a role in its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: This compound has a similar benzoic acid core but differs in the presence of an amino group instead of the complex ethoxy and chlorohexyl groups.

    Benzoic acid, 4-benzoyl-, methyl ester: This compound features a benzoyl group, making it structurally similar but functionally different.

    Benzoic acid, 4-ethoxy-, ethyl ester: This compound has an ethoxy group, similar to the ethoxy chains in the target compound, but lacks the chlorohexyl group.

Uniqueness

The uniqueness of Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester lies in its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications

Properties

Molecular Formula

C27H34ClNO7

Molecular Weight

520.0 g/mol

IUPAC Name

methyl 4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoate

InChI

InChI=1S/C27H34ClNO7/c1-33-27(32)23-8-6-21(7-9-23)26(31)22-10-12-24(13-11-22)36-20-25(30)29-15-17-35-19-18-34-16-5-3-2-4-14-28/h6-13H,2-5,14-20H2,1H3,(H,29,30)

InChI Key

MTIIRBQVMXLTME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl

Origin of Product

United States

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